3'-Sialyllactose sodium

Influenza Virology Receptor Specificity Hemagglutinin

3′-Sialyllactose sodium is the definitive molecular probe for α2,3-sialic acid linkage specificity—non-interchangeable with 6′-SL. It uniquely neutralizes avian influenza strains in hemagglutination inhibition assays and serves as the preferred substrate for bacterial α2,3-sialidases (B. bifidum, C. perfringens). For SPR and X-ray crystallography, it delivers up to 3-fold higher hemagglutinin binding affinity versus 6′-sialyllactosamine. Supplied as a stable, crystalline n-hydrate solid with ≥98% purity, it ensures lot-to-lot reproducibility for pandemic risk assessment, HMO enzymology, and antiviral development.

Molecular Formula C23H38NNaO19
Molecular Weight 655.5 g/mol
CAS No. 128596-80-5
Cat. No. B593232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Sialyllactose sodium
CAS128596-80-5
Synonyms3'-N-Acetylneuraminyl-D-lactose
Molecular FormulaC23H38NNaO19
Molecular Weight655.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+]
InChIInChI=1S/C23H39NO19.Na/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25;/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-;/m0./s1
InChIKeyLTWFUJWFLMHANB-TZCPRLTCSA-M
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Sialyllactose Sodium (CAS 128596-80-5): A Defined Human Milk Oligosaccharide Standard for Glycobiology and Virology Research


3′-Sialyllactose (3′-SL) sodium salt (CAS 128596-80-5) is a purified acidic oligosaccharide comprising an N-acetylneuraminic acid (sialic acid) residue linked via an α2,3-glycosidic bond to the terminal galactose of a lactose core . It is a prominent component of human milk oligosaccharides (HMOs) and is also abundant in bovine colostrum . As a well-characterized, high-purity reagent, its primary utility lies in its role as a precise molecular probe for defining α2,3-linked sialic acid recognition. The structural configuration of this compound dictates a specific binding profile that is fundamentally distinct from its α2,6-linked isomer, 6′-sialyllactose (6′-SL), directly impacting its application in studies of influenza virus tropism and bacterial sialidase activity [1].

Why 3'-Sialyllactose Sodium Cannot Be Substituted by 6'-Sialyllactose or Other Sialosides in Critical Assays


Substituting 3′-sialyllactose sodium with its isomer 6′-sialyllactose or other sialosides is not a functionally neutral decision in experimental systems where sialic acid linkage specificity is the primary biological variable. This is because the terminal α2,3 versus α2,6 linkage to the subterminal galactose creates a distinct three-dimensional topology that is differentially recognized by key biological receptors, including influenza virus hemagglutinins and bacterial sialidases [1]. For instance, avian influenza viruses exhibit a strong preference for α2,3-linked sialic acids (the motif present in 3′-SL), whereas human-adapted strains often favor α2,6-linked receptors (as in 6′-SL) [1]. Using the incorrect isomer in a hemagglutination inhibition assay would yield a false-negative result and lead to an erroneous conclusion about a virus's receptor specificity. The evidence below provides quantifiable, comparator-based data that establishes 3′-SL sodium as a non-interchangeable reagent for defining α2,3-sialic acid interactions.

Quantitative Evidence for the Differential Selection of 3'-Sialyllactose Sodium


Avian Influenza Virus Hemagglutinin Inhibition: Potent Neutralization Versus 6'-Sialyllactose

In a direct comparative study, dendrimers conjugated with 3′-sialyllactose (3SL) exhibited potent inhibition of avian influenza virus strains, whereas dendrimers conjugated with 6′-sialyllactose (6SL) showed no inhibitory effect against the same strains [1]. This linkage-specific activity was also reversed for human-adapted strains, where 6SL conjugates were more potent [1].

Influenza Virology Receptor Specificity Hemagglutinin

Influenza Hemagglutinin Binding Affinity: 3'-Sialyllactose vs. 6'-Sialyllactosamine

The hemagglutinin (HA) of the NWS-Tok (H1N2) influenza virus strain exhibits a 3-fold higher binding affinity for 3′-sialyllactose compared to 6′-sialyllactosamine [1]. Furthermore, this same HA binds to 3′-linked sialyllactose with 10-fold higher affinity than 3′-sialyllactosamine, highlighting that even small differences in the subterminal sugar structure significantly impact binding [1].

Hemagglutinin Binding Affinity Sialic Acid

Bacterial Sialidase Substrate Preference: Preferential Hydrolysis of 3'-Sialyllactose over 6'-Sialyllactose

A comparative study of three bacterial sialidases (BbSia2, CpNanI, HpNanH) using fluorescently labeled substrates demonstrated that all three enzymes preferentially hydrolyze 3′-sialyllactose over 6′-sialyllactose [1]. For example, the sialidase from the infant gut commensal *Bifidobacterium bifidum* (BbSia2) exhibits a substrate preference ranking of 3′-SL ≥ LSTb ≥ 6′-SL, and the enzyme from *Clostridium perfringens* (CpNanI) has a preference of 3′-SL ≥ 6′-SL > LSTb [1].

Sialidase Gut Microbiota Enzyme Specificity

Crystalline Form Advantage: Enhanced Ambient-Temperature Stability for Handling and Storage

A specific crystalline form of 3′-sialyllactose sodium salt n-hydrate has been developed, which is described as providing high storage stability at normal and elevated temperatures and being easily handled [1]. While the patent does not provide direct comparative quantitative data against the amorphous form, it makes a clear class-level inference that the crystalline state offers a tangible, practical advantage over non-crystalline or amorphous forms of the same compound, which are often more hygroscopic and prone to degradation [1].

Stability Crystallization Formulation

Recommended Application Scenarios for 3'-Sialyllactose Sodium Based on Quantified Differentiation


Differentiating Avian vs. Human Influenza Virus Receptor Specificity

This reagent is essential for hemagglutination inhibition (HAI) and cell-based neutralization assays designed to determine whether an influenza virus strain binds to α2,3-linked or α2,6-linked sialic acid receptors. As shown in direct comparative studies, only 3′-SL-conjugated probes effectively neutralize avian influenza strains, whereas 6′-SL conjugates are inactive [1]. Using 3′-SL sodium allows for unambiguous identification of avian-like receptor specificity, a critical step in pandemic risk assessment and antiviral development.

Characterizing α2,3-Specific Sialidase Activity in Gut Microbiome Research

For enzymatic assays focused on the metabolism of human milk oligosaccharides by gut bacteria, 3′-SL sodium serves as a specific substrate for detecting and quantifying α2,3-sialidase activity. Comparative enzymology data confirms that key bacterial sialidases, including those from *Bifidobacterium bifidum* and *Clostridium perfringens*, show a clear preference for hydrolyzing the α2,3 linkage in 3′-SL over the α2,6 linkage in 6′-SL [2]. This specificity makes it the appropriate substrate for studying early-life gut colonization and HMO utilization by beneficial microbes.

Probing Hemagglutinin Binding Pockets in Structural Biology

In biophysical studies such as surface plasmon resonance (SPR) or X-ray crystallography aimed at mapping the receptor-binding site of viral hemagglutinins, 3′-SL sodium is the preferred ligand for proteins with a known affinity for α2,3-linked sialosides. Quantitative binding data shows that for certain HAs, affinity for 3′-SL is 3-fold higher than for 6′-sialyllactosamine and 10-fold higher than for 3′-sialyllactosamine, demonstrating that 3′-SL provides the strongest and most specific signal for characterizing this class of binding pocket [3].

Sourcing a High-Stability HMO Standard for Long-Term Studies

When procuring 3′-SL sodium for longitudinal studies or for use as a certified reference material, selecting a vendor that supplies the compound in a defined crystalline form is recommended. A patented crystalline form of 3′-SL sodium salt n-hydrate has been developed specifically to offer high storage stability at ambient and elevated temperatures, providing a practical advantage in terms of handling, storage, and long-term experimental reproducibility compared to an amorphous powder [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Sialyllactose sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.